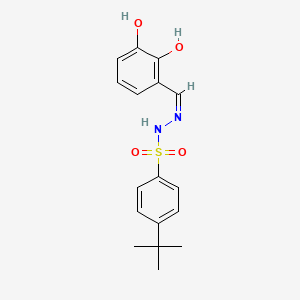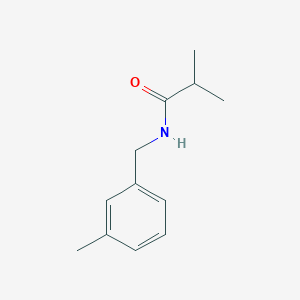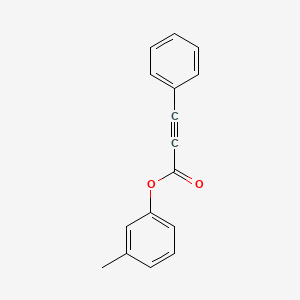![molecular formula C24H29NO4 B6052227 (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone](/img/structure/B6052227.png)
(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone, also known as DPM, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DPM belongs to the class of compounds known as piperidinyl-indoles, which have been shown to have a variety of pharmacological properties. In
Wirkmechanismus
The mechanism of action of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been shown to have a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor activity. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone in lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research purposes. However, one limitation of using (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone, including its potential use as an analgesic, anti-inflammatory, and anti-tumor agent. In addition, further studies are needed to fully understand the mechanism of action of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Future research could also focus on developing more water-soluble forms of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone to improve its administration in experimental settings.
Synthesemethoden
The synthesis of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetonitrile with 4-phenylbutyric acid to form the corresponding amide. The amide is then reduced to the corresponding aldehyde, which is subsequently reacted with piperidine to yield (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone. The synthesis of (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been optimized to produce high yields and purity, making it a viable compound for research purposes.
Wissenschaftliche Forschungsanwendungen
(3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been shown to have a variety of potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-tumor agent. In addition, (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (3,4-dimethoxyphenyl)[1-(4-phenylbutanoyl)-3-piperidinyl]methanone has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Eigenschaften
IUPAC Name |
1-[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-21-14-13-19(16-22(21)29-2)24(27)20-11-7-15-25(17-20)23(26)12-6-10-18-8-4-3-5-9-18/h3-5,8-9,13-14,16,20H,6-7,10-12,15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYLYQKFHRREAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)CCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]methyl}-2-thienyl)-2-propyn-1-ol](/img/structure/B6052147.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6052149.png)
![2-chloro-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6052155.png)
![6-({2-[4-(cyclopentyloxy)benzoyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6052166.png)

![{3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6052186.png)
![ethyl 4-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6052194.png)
![N-[3-(benzoylamino)phenyl]-3-ethoxybenzamide](/img/structure/B6052198.png)

![{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methanol](/img/structure/B6052205.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-fluorobenzohydrazide](/img/structure/B6052211.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)urea](/img/structure/B6052217.png)
![N-(2-phenylethyl)-4-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6052226.png)
